

# The Biological Frontier of Pyrrolidin-2-one Derivatives: An In-depth Technical Guide

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## Compound of Interest

1-[4-

Compound Name: (Aminomethyl)phenyl]pyrrolidin-2-one

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The pyrrolidin-2-one scaffold, a five-membered lactam ring, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile nucleus is a common feature in a multitude of pharmacologically active agents, attributed to its favorable physicochemical properties and its ability to serve as a key pharmacophore.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the diverse biological activities of pyrrolidin-2-one derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways and experimental workflows to facilitate further research and drug development endeavors.

## Quantitative Biological Activity Data

The biological efficacy of various pyrrolidin-2-one derivatives has been quantified across several therapeutic areas. The following tables summarize key inhibitory and cytotoxic concentrations.

Table 1: Anticancer Activity of Pyrrolidin-2-one Derivatives

Compound Class	Cell Line	IC50 (μM)	Reference(s)
Diphenylamine-pyrrolidin-2-one-hyrazones	IGR39 (Melanoma)	2.50 ± 0.46	[3]
PPC-1 (Prostate)	3.63 ± 0.45	[3]	
MDA-MB-231 (Breast)	5.10 ± 0.80	[3]	
Panc-1 (Pancreatic)	5.77 ± 0.80	[3]	
2,5-Pyrrolidinedione Derivatives	MCF-7 (Breast)	1.496	[4]
MCF-7 (Breast)	1.831	[4]	
Benzoxazole-clubbed 2-pyrrolidinones (MAGL Inhibitors)	SNB-75 (CNS Cancer)	%GI: 35.49 (Compound 19)	[1]
SNB-75 (CNS Cancer)	%GI: 31.88 (Compound 20)	[1]	

Table 2: Anti-inflammatory Activity of Pyrrolidin-2-one Derivatives

Compound Class	Target	IC50 (μg/mL)	Reference(s)
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate	COX-1	314	[5]
COX-2	130	[5]	
5-LOX	105	[5]	

Table 3: Antibacterial Activity of Pyrrolidin-2-one Derivatives

Compound Class	Bacterial Strain	Inhibition Zone (mm) at 1000 µg/ml	MIC (µM)	Reference(s)
Various				
Synthesized Derivatives	Escherichia coli	15-25	-	[6]
Staphylococcus aureus	14-24	-	[6]	
Staphylococcus epidermidis	13-22	-	[6]	
Klebsiella sp.	16-26	-	[6]	
2,5-Pyrrolidinedione Derivatives	Enterococcus faecalis	-	0.25 - 0.5	[4]

Table 4: Antifungal Activity of Pyrrolidin-2-one Derivatives

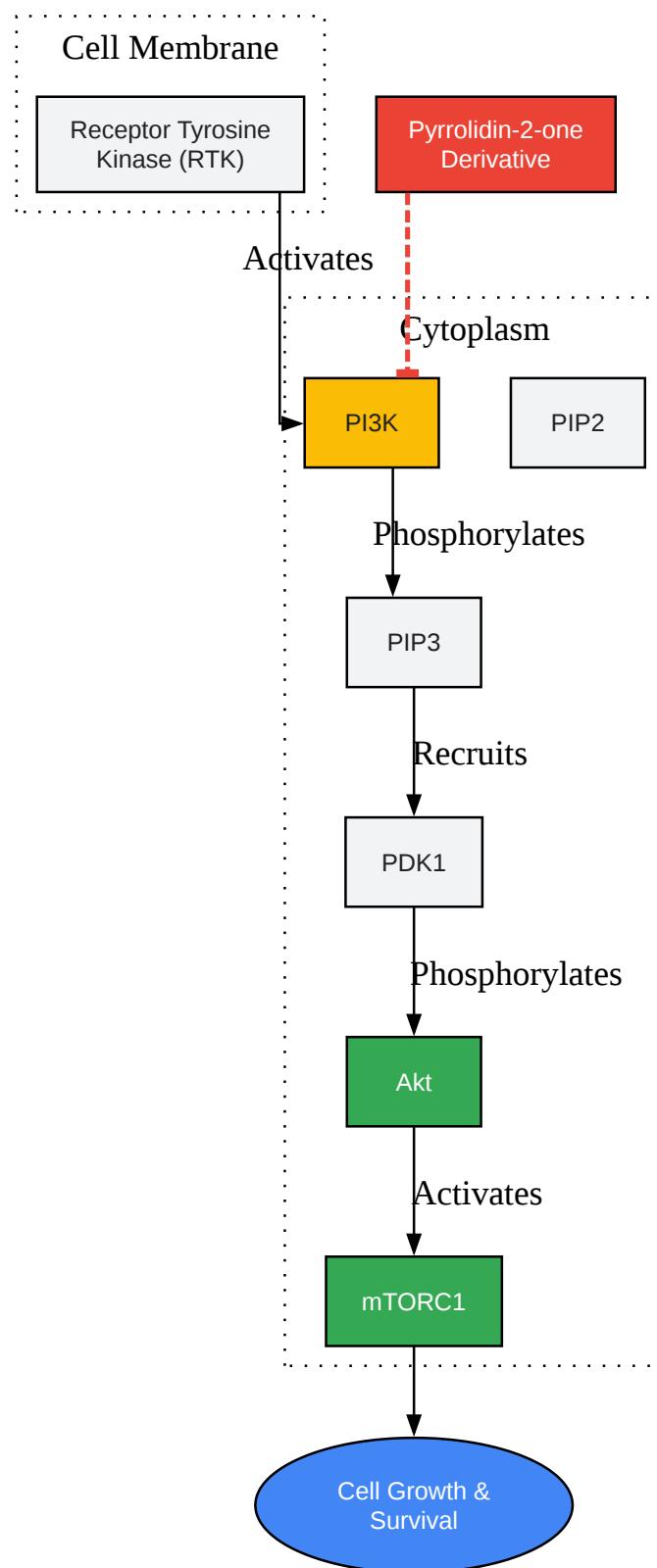
Compound Class	Fungal Strain	MIC (µM)	Reference(s)
2,5-Pyrrolidinedione Derivatives	Candida albicans	0.125 - 0.5	[4]

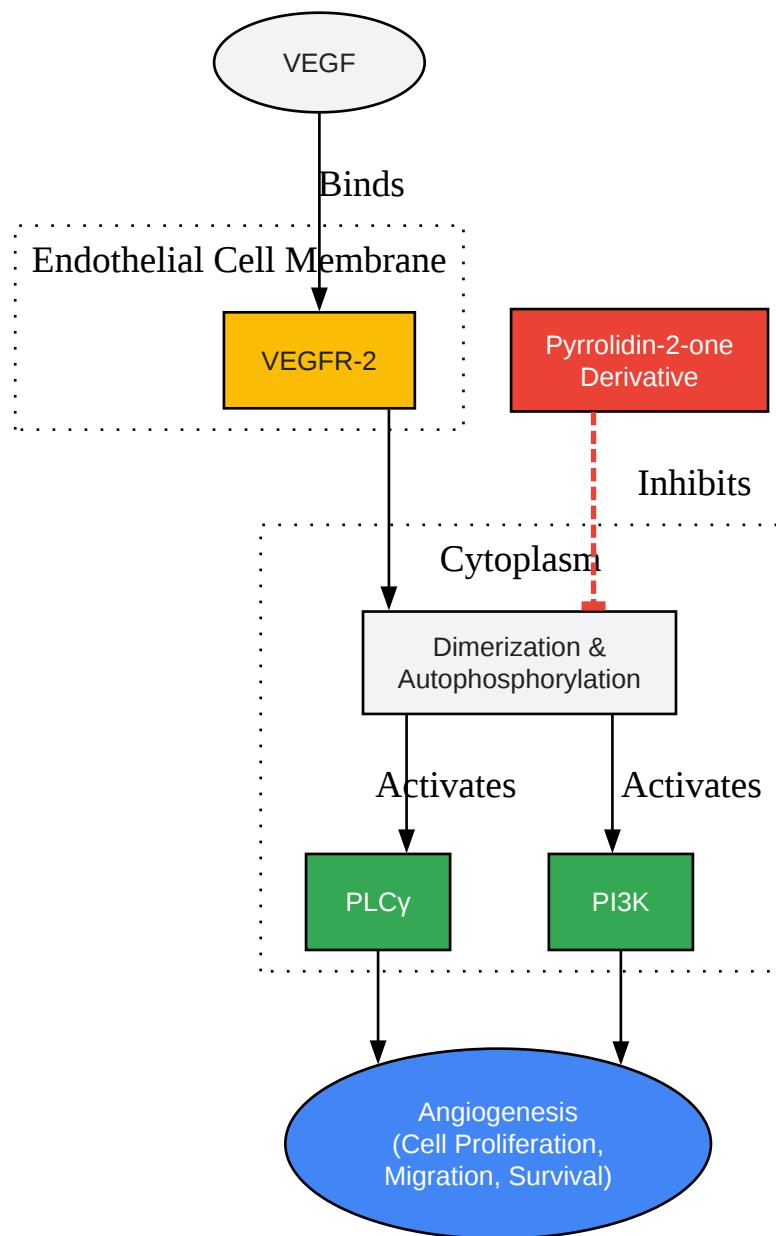
## Key Signaling Pathways

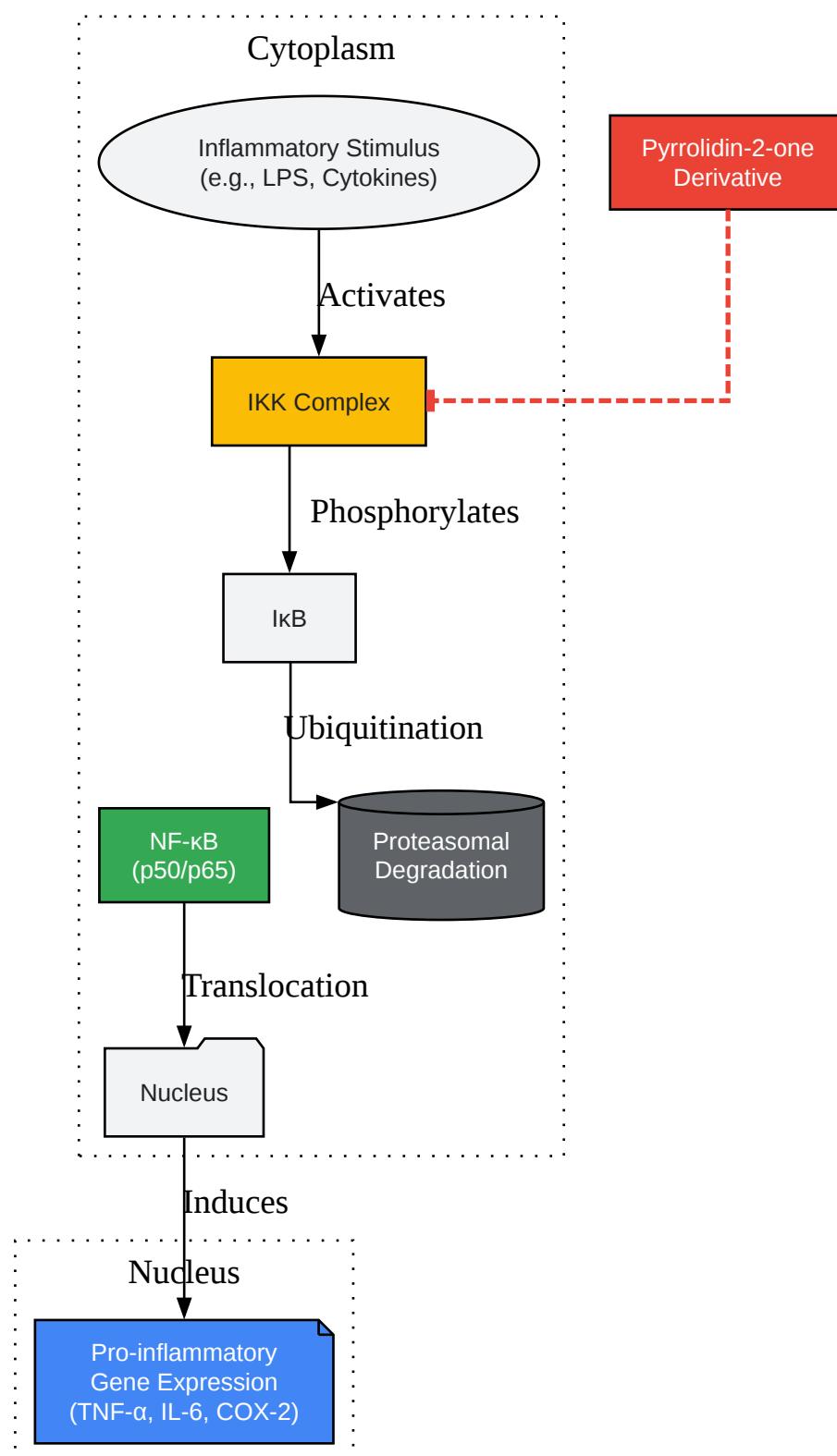
Pyrrolidin-2-one derivatives exert their biological effects through modulation of various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

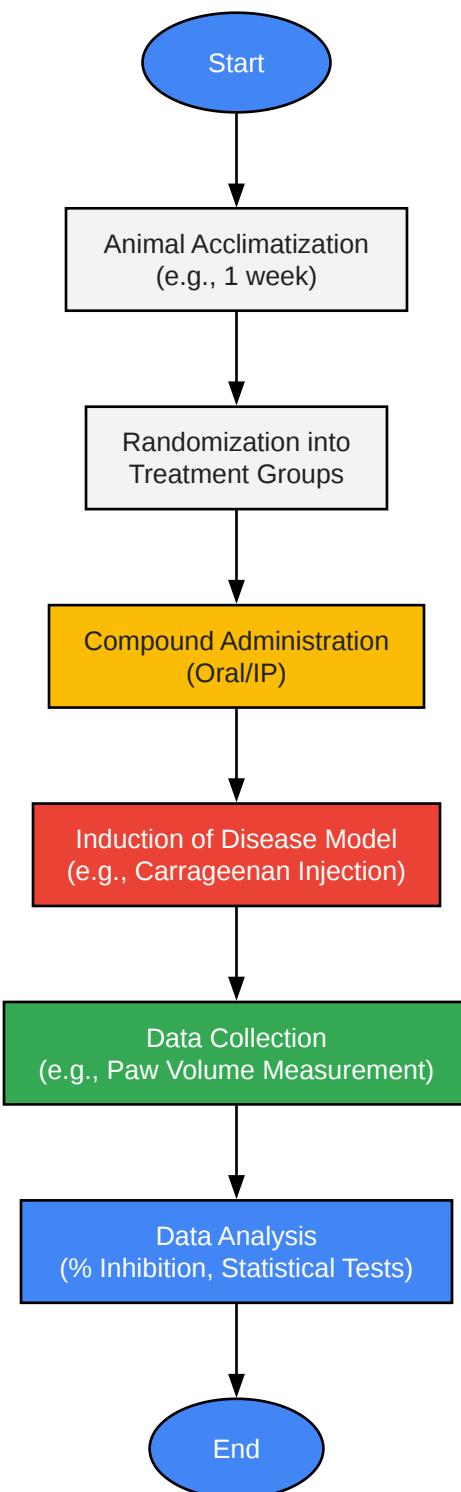
## PI3K/Akt/mTOR Signaling Pathway

Several pyrrolidin-2-one derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.









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